Cas no 59864-04-9 (Sulindac Sulfone)

Sulindac Sulfone 化学的及び物理的性質
名前と識別子
-
- 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-
- Sulindac sulfone
- SULINDAC SULFONE(RG)
- (Z)-5-FLUORO-2-METHYL-1[P-(METHYLSULFONYL)BENZYLIDENE]INDENE-3-ACETIC ACID
- 5-Fluoro-2-methyl-1-(p-methylsulfinyl)-benzyliden)-3-indenylessigsaeure
- 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenyl acetic acid
- AC1L3G3T
- AG-G-13698
- APTOSYN
- CTK1H0557
- CTK1H2318
- EXISULIND
- FGN-1
- sulindac
- Sulindac sulfone XII
- SureCN4776597
- (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
- HMS2230D15
- 59864-04-9
- 2-(5-Fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid
- MLS002153171
- Aptosyn/Exisulind
- Sulindac sulfone, >=97% (TLC), (solid or powder)
- 1316775-50-4
- NCGC00485124-01
- SMR001230664
- HY-13633
- SCHEMBL25371
- MFCD01317811
- CS-0007498
- (E)-2-(5-Fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid
- AKOS015967177
- MS-26009
- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
- Sulindac sulfone (Exisulind)
- CP248
- NCGC00015928-03
- DB06246
- EXISULIND [MI]
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-
- 59973-80-7
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (Z)-
- EU-0101115
- Curator_000028
- NS00070539
- EXISULIND [WHO-DD]
- NCGC00015928-01
- CS-0013818
- NCGC00094385-01
- NCGC00162346-01
- Tox21_113524
- SLO
- BRD-K37708699-001-01-4
- SCHEMBL4776597
- (Z)-5-Fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-indene-3-acetic acid
- Tox21_113524_1
- Lopac-S-1438
- SULINDAC IMPURITY B (EP IMPURITY)
- S 1438
- NCGC00015928-02
- 1H-Indene-3-acetic Acid, 5-Fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene), (Z)
- CAS-59973-80-7
- SULINDAC IMPURITY B [EP IMPURITY]
- {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl}acetic acid
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-
- (Z)-[5-Fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl]acetic Acid (Sulindac Sulfone)
- DB-226953
- NCGC00015928-05
- HY-B1787
- EXISULIND [USAN]
- OSIP486823
- 1H-Indene-3-acetic acid,5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-, (1Z)-
- SDCCGSBI-0051084.P002
- (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid.
- Exisulind [INN]
- DTXCID4020246
- Lopac0_001115
- 5-Fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-1H-indene-3-acetic acid
- UNII-K619IIG2R9
- CP 248
- 1H-Indene-3-acetic acid, 5-fluoro-2-methy l-1-((4-(methylsulfonyl)phenyl)methylene)-
- (Z)-5-Fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-1H-indene-3-acetic Acid
- 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
- ((1Z)-5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-, (1Z)-
- (Z)-Sulindac Sulfone
- A1-00155
- NSC-719619
- SR-01000076119-2
- FGN 1
- (Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-1H-indene-3-acetic Acid
- DTXSID6040246
- HMS3263O12
- OSIP 486823
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (1Z)-
- exisulindum
- NCGC00015928-04
- 5-Fluoro-2-methy l-1-((4-(methylsulfonyl)phenyl)methylene)-1H-indene-3-acetic acid
- 2-[(3z)-6-Fluoranyl-2-Methyl-3-[(4-Methylsulfonylphenyl)methylidene]inden-1-Yl]ethanoic Acid
- CCG-205191
- CHEMBL488025
- NSC719619
- cis-5-Fluoro-2-methyl-1-(p-methylsulfonylbenzylidenyl)indene-3-acetic acid
- D81283
- CCRIS 7242
- 5-Fluoro-2-methyl-1-((Z)-p-(methylsulfonyl)benzylidene)indene-3-acetic acid
- NCGC00261800-01
- SULINDAC SULPHONE
- EXISULIND (MART.)
- SCHEMBL1651133
- Sulindacsulfone
- [(1Z)-5-fluoro-2-methyl-1-{[4-(methylsulfonyl)phenyl]methylidene}-1H-inden-3-yl]acetic acid
- LP01115
- SR-01000076119
- (Z)-5-Fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid
- CHEBI:64212
- K619IIG2R9
- Tox21_501115
- Prevatec
- Q5420370
- EXISULIND [MART.]
- BS-17193
- AKOS037649206
- Sulindac Sulfone
-
- MDL: MFCD01317811
- インチ: InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
- InChIKey: MVGSNCBCUWPVDA-RQZCQDPDSA-N
- ほほえんだ: CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
計算された属性
- せいみつぶんしりょう: 372.08321
- どういたいしつりょう: 372.083
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 79.8A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: イエローソリッド
- 密度みつど: 1.36
- ふってん: 601.9°C at 760 mmHg
- フラッシュポイント: 317.8°C
- 屈折率: 1.62
- ようかいど: DMSO: >25 mg/mL
- PSA: 71.44
Sulindac Sulfone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200120A-25mg |
Sulindac Sulfone, |
59864-04-9 | ≥96% | 25mg |
¥1429.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7684-10mg |
Sulindac sulfone |
59864-04-9 | 98% | 10mg |
¥831.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7684-500mg |
Sulindac sulfone |
59864-04-9 | 98% | 500mg |
¥13104.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7684-1g |
Sulindac sulfone |
59864-04-9 | 98% | 1g |
¥20966.00 | 2023-09-09 | |
TRC | S699323-250mg |
Sulindac Sulfone |
59864-04-9 | 250mg |
$408.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200120B-100 mg |
Sulindac Sulfone, |
59864-04-9 | ≥96% | 100MG |
¥2,768.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200120-5mg |
Sulindac Sulfone, |
59864-04-9 | ≥96% | 5mg |
¥609.00 | 2023-09-05 | |
LKT Labs | S8146-250mg |
Sulindac Sulfone |
59864-04-9 | ≥98% | 250mg |
$510.30 | 2024-05-21 | |
A2B Chem LLC | AG64788-5mg |
Sulindac sulfone |
59864-04-9 | ≥98% | 5mg |
$42.00 | 2024-04-19 | |
1PlusChem | 1P00E9KK-5mg |
SULINDAC SULFONE |
59864-04-9 | ≥98% | 5mg |
$88.00 | 2025-02-26 |
Sulindac Sulfone 関連文献
-
Jodie Allsup,Nick Billinton,Heather Scott,Richard M. Walmsley Toxicol. Res. 2013 2 343
-
Mohammed Ibrahim Shukoor,Filipe Natalio,Muhammad Nawaz Tahir,Matthias Barz,Stefan Weber,Christoph Brochhausen,Rudolf Zentel,Laura Maria Schreiber,Jürgen Brieger,Wolfgang Tremel J. Mater. Chem. 2012 22 8826
-
Huaming Sheng,Peggy E. Williams,Weijuan Tang,Minli Zhang,Hilkka I. Kentt?maa Analyst 2014 139 4296
-
Alun Hughes,Fiona R. Saunders,Heather M. Wallace Toxicol. Res. 2012 1 108
-
Ermitas Alcalde,Neus Mesquida,Jordi Frigola,Sara López-Pérez,Ramon Mercè Org. Biomol. Chem. 2008 6 3795
-
Wei-Hua Huang,Li Shao,Shun-Xiang Li,Dong Guo,Lian-Sheng Wang,Zhi Li,Xiang-Dong Peng,Yao Chen,Wei Zhang,Hong-Hao Zhou,Zhi-Rong Tan Anal. Methods 2014 6 4679
-
Alun Hughes,Fiona R. Saunders,Heather M. Wallace Toxicol. Res. 2012 1 108
-
Mohammed Amir Husain,Hassan Mubarak Ishqi,Sayeed Ur Rehman,Tarique Sarwar,Shumaila Afrin,Yusra Rahman,Mohammad Tabish New J. Chem. 2017 41 14924
Sulindac Sulfoneに関する追加情報
Sulindac Sulfone (CAS No. 59864-04-9): An Overview of Its Properties, Applications, and Recent Research
Sulindac Sulfone (CAS No. 59864-04-9) is a significant compound in the field of medicinal chemistry, particularly known for its role as a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. This compound has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. In this article, we will delve into the chemical structure, biological activities, and recent advancements in the research and development of Sulindac Sulfone.
Chemical Structure and Synthesis
Sulindac Sulfone is a derivative of Sulindac, which is a widely used NSAID for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The chemical structure of Sulindac Sulfone can be represented by the formula C15H13NO3S. It is characterized by the presence of a sulfone group (-SO2-) in its molecular structure, which differentiates it from its parent compound, Sulindac. The synthesis of Sulindac Sulfone typically involves the oxidation of Sulindac using an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Pharmacological Properties
Sulindac Sulfone exhibits several pharmacological properties that make it a valuable compound in medicinal chemistry. One of its key features is its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. Unlike its parent compound, Sulindac Sulfone is a more potent inhibitor of COX-2, making it an attractive candidate for the development of selective COX-2 inhibitors.
In addition to its anti-inflammatory properties, Sulindac Sulfone has been shown to possess anticancer activities. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including colorectal cancer cells. The mechanism behind this activity involves the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and death.
Clinical Applications and Research
The clinical applications of Sulindac Sulfone have been extensively explored in recent years. One notable area of research is its potential use in cancer prevention and treatment. Preclinical studies have shown that Sulindac Sulfone can reduce the incidence and progression of colorectal adenomas and carcinomas in animal models. These findings have prompted further investigation into its efficacy in human clinical trials.
A recent study published in the journal "Cancer Research" highlighted the role of Sulindac Sulfone strong> in modulating the tumor microenvironment. The study found that it can inhibit angiogenesis and reduce tumor-associated macrophages, thereby creating a less favorable environment for tumor growth. These results suggest that < strong >Sulindac Sulfone< / strong > may have broader applications beyond colorectal cancer. p > < p >< strong >Safety and Toxicology< / strong > p > < p >While< strong >Sulindac Sulfone< / strong > shows promising therapeutic potential, it is important to consider its safety profile. Preclinical studies have generally reported low toxicity levels at therapeutic doses. However, like other NSAIDs, prolonged use may be associated with gastrointestinal side effects such as ulcers and bleeding. Ongoing research aims to optimize dosing regimens and develop formulations that minimize these adverse effects. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Sulindac Sulfone< / strong > (CAS No. 59864-04-9) is a multifunctional compound with significant implications in both basic research and clinical applications. Its unique chemical structure and pharmacological properties make it a valuable tool for understanding inflammatory processes and developing new therapeutic strategies for cancer prevention and treatment. As research continues to advance, it is likely that new insights into the mechanisms of action and potential applications of< strong >Sulindac Sulfone< / strong > will emerge, further solidifying its importance in the field of medicinal chemistry. p > article > response >
59864-04-9 (Sulindac Sulfone) 関連製品
- 9000-14-0(Resins, copals)
- 38194-50-2(Sulindac)
- 53933-60-1(trans-Sulindac)
- 777807-92-8(N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)
- 2411337-73-8((2E)-4-(dimethylamino)-N-{3-(dimethylamino)pyridin-2-ylmethyl}but-2-enamide)
- 1240706-83-5([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate)
- 1361779-49-8(2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl)
- 1353978-61-6(3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 2228630-87-1(3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid)
- 941981-55-1(N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)
